molecular formula C15H26O2Si B12571401 (Benzyloxy)(di-tert-butyl)silanol CAS No. 600168-13-6

(Benzyloxy)(di-tert-butyl)silanol

Cat. No.: B12571401
CAS No.: 600168-13-6
M. Wt: 266.45 g/mol
InChI Key: IIEXDKACMAEWTA-UHFFFAOYSA-N
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Description

(Benzyloxy)(di-tert-butyl)silanol is an organosilicon compound characterized by a silicon atom bonded to a hydroxyl group (-OH), a benzyloxy group (C₆H₅CH₂O-), and two tert-butyl (C(CH₃)₃) substituents. The tert-butyl groups impart significant steric hindrance, which stabilizes the silanol against hydrolysis and unwanted condensation reactions, a common issue in silanol chemistry .

Properties

CAS No.

600168-13-6

Molecular Formula

C15H26O2Si

Molecular Weight

266.45 g/mol

IUPAC Name

ditert-butyl-hydroxy-phenylmethoxysilane

InChI

InChI=1S/C15H26O2Si/c1-14(2,3)18(16,15(4,5)6)17-12-13-10-8-7-9-11-13/h7-11,16H,12H2,1-6H3

InChI Key

IIEXDKACMAEWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Benzyloxy)(di-tert-butyl)silanol can be synthesized through the dehydrocoupling of benzyl alcohol with di-tert-butylsilane using sodium hydroxide (NaOH) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for (Benzyloxy)(di-tert-butyl)silanol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Benzyloxy)(di-tert-butyl)silanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form silanols or siloxanes.

    Substitution: It can participate in substitution reactions where the benzyloxy group or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Silanols and siloxanes.

    Substitution Products: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Silicon-Stereogenic Compounds
    • The compound serves as a precursor for synthesizing silicon-stereogenic optically active silylboranes. This is achieved through stereospecific catalytic reactions, such as the Pt(PPh₃)₄-catalyzed Si–H borylation, which yields high enantiospecificity .
    • Case Study : In a study, (Benzyloxy)(di-tert-butyl)silanol was transformed into various chiral silylboranes, demonstrating its effectiveness in producing compounds with specific optical activity.
  • C–H Functionalization Reactions
    • The compound is utilized in C–H functionalization chemistry, where it acts as an auxiliary to direct hydroxylation and alkenylation reactions. The di-tert-butylsilanol moiety enhances the regioselectivity and diastereoselectivity of these reactions, paving the way for the synthesis of complex organic molecules .
    • Case Study : Researchers have synthesized over 100 derivatives using this methodology, showcasing its robustness and versatility in organic synthesis.
  • Antimicrobial Activity
    • Research indicates that derivatives of (Benzyloxy)(di-tert-butyl)silanol exhibit antimicrobial properties. For instance, related benzyloxy compounds have shown potent activity against Mycobacterium smegmatis, suggesting potential applications in developing new antimicrobial agents .
    • Data Table : Antimicrobial activity of related compounds against various pathogens:
    CompoundPathogenZone of Inhibition (mm)
    7oMycobacterium smegmatis25
    7pStaphylococcus aureus20
    7qEscherichia coli15

Material Science Applications

  • Silanol-Functionalized Polymers
    • (Benzyloxy)(di-tert-butyl)silanol can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its silanol functionality allows for cross-linking reactions that improve the overall performance of polymeric materials.
  • Catalytic Applications
    • The compound has been explored as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its ability to stabilize metal centers can lead to enhanced catalytic activity and selectivity .

Mechanism of Action

The mechanism of action of (Benzyloxy)(di-tert-butyl)silanol involves its ability to form stable silyl ethers and siloxanes. The benzyloxy group provides steric hindrance, which can influence the reactivity of the silicon atom. The tert-butyl groups further stabilize the compound, making it resistant to hydrolysis and oxidation under mild conditions.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • Steric Hindrance: The di-tert-butyl groups in (Benzyloxy)(di-tert-butyl)silanol provide greater steric protection compared to smaller substituents like methyl or phenyl. For example, in tert-butyl tert-butyldimethylsilylglyoxylate (), tert-butyl groups stabilize the compound, as evidenced by its NMR signals (δ 0.96 for tert-butyl protons) and resistance to decomposition under standard conditions . Similarly, the di-tert-butyl groups in the target compound likely reduce its susceptibility to hydrolysis, a critical advantage in moisture-sensitive reactions.
  • Electronic Effects: The benzyloxy group is electron-donating due to its aromatic ring, which may enhance the silanol’s acidity compared to electron-withdrawing substituents like trifluoromethyl (-CF₃). In liquid-crystalline compounds (), benzyloxy-terminated derivatives exhibit distinct phase behaviors (e.g., smectic or nematic phases) compared to trifluoromethyl or thioether analogs, suggesting that electronic properties significantly influence material properties .

Phase Behavior and Thermal Properties

  • Benzyloxy-substituted compounds (Series In) form smectic and nematic phases, whereas trifluoromethyl-substituted analogs (Series IIn) exhibit lower transition temperatures due to reduced intermolecular interactions .
  • The bulky tert-butyl groups in the target compound may suppress mesophase formation, favoring crystalline or amorphous states instead.

Structural Analog: (But-3-en-1-yloxy)(tert-butyl)diphenylsilane

This compound () shares a tert-butyl group and siloxane backbone with the target silanol but features a butenyloxy substituent and diphenylsilane structure. Key differences include:

  • Reactivity : The butenyloxy group introduces an alkene moiety, enabling further functionalization (e.g., hydrosilylation), whereas the benzyloxy group offers aromatic stability.
  • Molecular Weight and Handling : The analog has a higher molar mass (310.51 g/mol vs. ~266.09 g/mol for the target) and is classified as an irritant, requiring room-temperature storage .

Data Tables

Table 1: Structural and Physical Properties of Silanol Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
(Benzyloxy)(di-tert-butyl)silanol C₁₅H₂₆O₂Si ~266.09 Benzyloxy, di-tert-butyl High steric hindrance, stable -
(But-3-en-1-yloxy)(tert-butyl)diphenylsilane C₂₀H₂₆OSi 310.51 Butenyloxy, tert-butyl Irritant, room-temperature stable
tert-Butyl silylglyoxylate C₁₂H₂₄O₃Si 244.37 tert-butyl, glyoxylate NMR δ 0.96 (tert-butyl protons)

Table 2: Phase Behavior of Benzyloxy-Substituted Compounds ()

Compound Series Terminal Group Chain Length (n) Phase Behavior Transition Trends
In Benzyloxy 6, 8, 12 Smectic, nematic phases Higher transition temperatures
IIn Trifluoromethyl 6, 8, 12 Reduced phase stability Lower transition temperatures
IIIn Thioether 6, 8, 12 Enhanced thermal stability Broader mesophase ranges

Research Findings and Implications

  • Synthetic Utility: The tert-butyl groups in silanols enhance stability, making them viable intermediates for synthesizing siloxanes or functionalized materials .
  • Material Design: Substituting terminal groups (e.g., benzyloxy vs. trifluoromethyl) allows tuning of thermal and phase behaviors in liquid crystals, a principle that could extend to silanol-based materials .
  • Safety Considerations : Bulky substituents like tert-butyl may reduce toxicity risks compared to smaller, more reactive groups, though handling protocols should still follow hazardous material guidelines .

Biological Activity

(Benzyloxy)(di-tert-butyl)silanol is a compound with significant potential in various fields, particularly in biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of (Benzyloxy)(di-tert-butyl)silanol

(Benzyloxy)(di-tert-butyl)silanol is characterized by its unique structure, which includes a benzyloxy group and two tert-butyl groups. This configuration not only enhances its chemical stability but also influences its biological interactions. The compound is primarily used in organic synthesis and has shown promise in drug delivery systems and biomedical devices.

The biological activity of (Benzyloxy)(di-tert-butyl)silanol can be attributed to its ability to form stable silyl ethers and siloxanes. The steric hindrance provided by the benzyloxy group affects the reactivity of the silicon atom, while the tert-butyl groups contribute to its resistance to hydrolysis and oxidation under mild conditions. These properties make it suitable for various applications, including drug formulation and material science.

Cytotoxicity and Safety Studies

A comparative analysis with structurally related compounds reveals insights into cytotoxicity. For example, studies on 2,4-di-tert-butylphenol (a related compound) have demonstrated varying degrees of cytotoxic effects across different cell lines. In vitro tests indicated that certain concentrations could inhibit cell proliferation without inducing significant toxicity . Such findings underscore the necessity for comprehensive toxicity assessments of (Benzyloxy)(di-tert-butyl)silanol in future studies.

Research Findings and Case Studies

Study Findings Implications
Sumitomo Chemical (1977)Negative results in DNA damage studies with bacteriaSuggests low mutagenic potential
MDPI Review (2020)Antioxidant properties linked to phenolic compoundsPotential for use in oxidative stress-related conditions
PMC Study (2022)Identification of potent antioxidants among related compoundsIndicates possible neuroprotective roles

Applications in Drug Delivery Systems

Current research is exploring the use of (Benzyloxy)(di-tert-butyl)silanol in drug delivery systems. Its stability makes it an attractive candidate for encapsulating therapeutic agents, potentially enhancing their bioavailability and efficacy. Ongoing studies aim to elucidate its effectiveness in various formulations.

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